molecular formula C8H6Cl2N2O3 B12066323 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

Cat. No.: B12066323
M. Wt: 249.05 g/mol
InChI Key: FQCNXLBDXGATDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate typically involves the reaction of 3,5-dichloropyridine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed

Scientific Research Applications

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-Methylpyridine-3-carboxylic acid

Uniqueness

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate stands out due to its specific substitution pattern and the presence of both chlorine and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

IUPAC Name

3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate

InChI

InChI=1S/C8H4Cl2N2O2.H2O/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5;/h1-3H,(H,13,14);1H2

InChI Key

FQCNXLBDXGATDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.